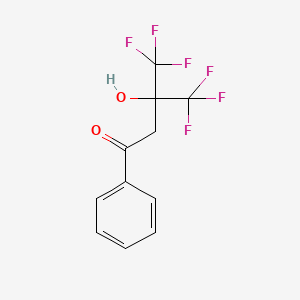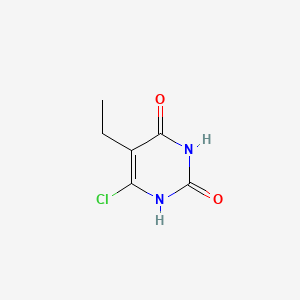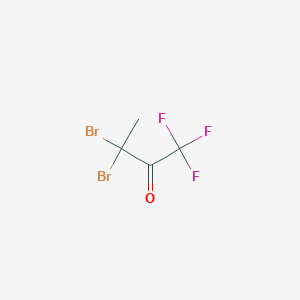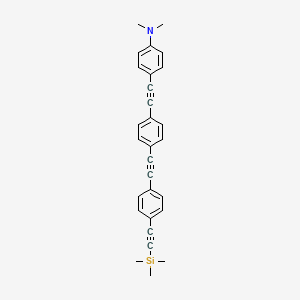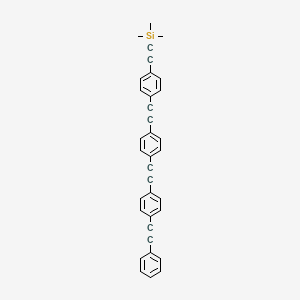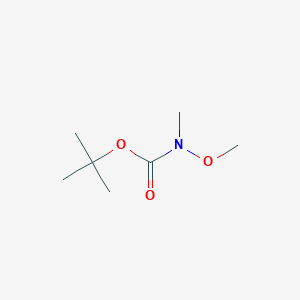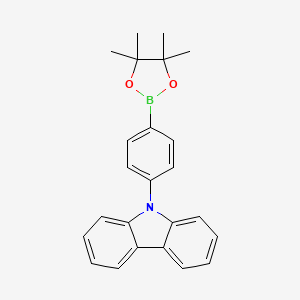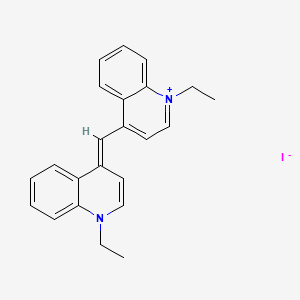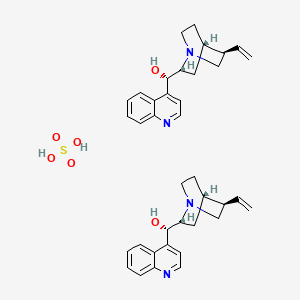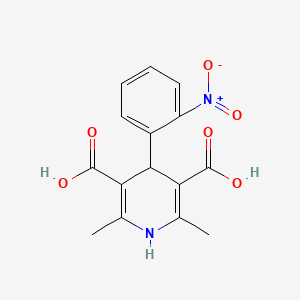
2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine
Overview
Description
2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine (DMDNPH) is an organic compound that has gained considerable attention in recent years due to its potential use in various scientific research applications. This compound has been studied extensively in order to determine its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Crystal Structures and Biological Activity
- 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine, also known as Nifedipine, has been studied for its crystal structure. The 1,4-dihydropyridine ring in compounds like Nifedipine adopts a boat-type conformation, which varies in degrees of puckering at the C4 position. This structural conformation is linked to biological activity, especially in inhibiting Ca2+-dependent muscarinic-induced responses in guinea pig ileal longitudinal smooth muscle (Triggle, Shefter, & Triggle, 1980).
Synthesis and Characterization
- A novel synthesis approach for a related compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, was achieved through a multicomponent one-pot Hantzsch ester synthesis under microwave irradiation. Its crystal structure exhibits intermolecular hydrogen bonding and a boat conformation of the dihydropyridine ring (Maru & Shah, 2015).
Potential Applications in Tuberculosis Treatment
- Some derivatives of 2,6-dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine have been synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. These compounds showed varying degrees of inhibition, indicating potential therapeutic applications in treating tuberculosis (Gevariya, Desai, Vora, & Shah, 2001).
Vasodilating Activities
- Certain 1,4-dihydropyridine derivatives, including 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid esters, have been studied for their effects on vascular smooth muscles. Specific compounds in this category demonstrated potent vasodilating activities, which could be significant for cardiovascular applications (Suh, Lee, Kim, Lee, Kim, Han, & Kim, 1990).
properties
IUPAC Name |
2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-5-3-4-6-10(9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZQSAMHIQBMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine | |
CAS RN |
74378-10-2 | |
| Record name | 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074378102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYL-3,5-DICARBOXY-4-(2-NITROPHENYL)-1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9677YERY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

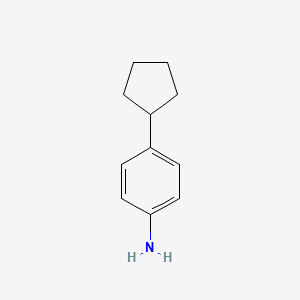
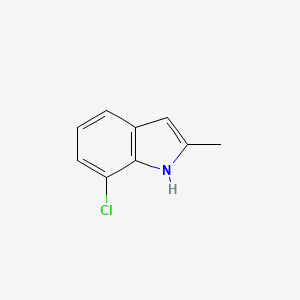
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

